Bis[(6-methylpyridin-2-yl)methyl]amine
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Overview
Description
Bis[(6-methylpyridin-2-yl)methyl]amine is a chemical compound with the molecular formula C14H17N3. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by its two 6-methylpyridin-2-yl groups attached to a central amine group, making it a versatile ligand in coordination chemistry .
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with metal ions in biological systems .
Mode of Action
It’s suggested that the compound may participate in electrocatalysis and decomposition processes, possibly triggered by ligand reduction . The stability of the resulting complex is believed to be tied to fluxional ligand coordination in the reduced state .
Biochemical Pathways
It’s known that similar compounds can participate in oxidation reactions when interacting with hydrogen peroxide, leading to the oxidation of the methyl groups on the pyridine rings of the supporting ligand .
Result of Action
Based on its proposed involvement in electrocatalysis and decomposition processes, it’s plausible that the compound could influence redox reactions within the cell .
Action Environment
It’s known that similar compounds can display catalytic activity under a saturated co2 atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[(6-methylpyridin-2-yl)methyl]amine can be synthesized through the reaction of 6-methylpyridin-2-ylmethyl chloride with ammonia or primary amines under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as tetrahydrofuran, and using a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of automated systems to control temperature, pressure, and reactant concentrations, optimizing the reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bis[(6-methylpyridin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as halides or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine compounds with different functional groups.
Scientific Research Applications
Bis[(6-methylpyridin-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological processes.
Medicine: Explored for its potential therapeutic applications, including its role in drug design and development.
Comparison with Similar Compounds
Similar Compounds
Bis(2-pyridylmethyl)amine: Similar structure but lacks the methyl groups on the pyridine rings.
N-(2-pyridylmethyl)pyridin-2-methylamine: Similar structure with one pyridine ring replaced by a different substituent.
Tris(2-pyridylmethyl)amine: Contains three pyridine rings attached to the central amine group.
Uniqueness
Bis[(6-methylpyridin-2-yl)methyl]amine is unique due to the presence of methyl groups on the pyridine rings, which can influence its steric and electronic properties. This uniqueness makes it a valuable ligand in coordination chemistry, offering different reactivity and selectivity compared to its analogs .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMBKTHJRGPSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC2=CC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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